![molecular formula C10H6N2 B14713201 Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile CAS No. 18341-68-9](/img/structure/B14713201.png)
Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile: is a unique organic compound characterized by its bicyclic structure This compound is part of the bicyclo[222]octa-2,5,7-triene family, which is known for its distinctive barrel-like shape
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexadiene derivatives.
Cyclization: A cyclization reaction is carried out to form the bicyclic core structure. This step often involves the use of strong acids or bases as catalysts.
Introduction of Cyano Groups: The cyano groups are introduced through a nitrile addition reaction. Common reagents for this step include cyanogen bromide or other nitrile sources.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the cyano groups to amines. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other functional groups. Reagents such as sodium methoxide or sodium ethoxide are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarboxylic acid, while reduction may produce bicyclo[2.2.2]octa-2,5,7-triene-2,3-diamine.
科学的研究の応用
Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to evaluate their efficacy as drug candidates.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.
作用機序
The mechanism of action of bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity. The bicyclic structure provides rigidity, which can enhance the compound’s stability and reactivity in biological systems.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.2]octa-2,5,7-triene: This compound lacks the cyano groups and has different reactivity and applications.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: This compound has carboxylic anhydride groups instead of cyano groups, leading to different chemical properties and uses.
Uniqueness
Bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile is unique due to the presence of cyano groups, which impart distinct reactivity and potential applications. The combination of the bicyclic structure and cyano groups makes it a versatile compound in various fields of research and industry.
特性
CAS番号 |
18341-68-9 |
|---|---|
分子式 |
C10H6N2 |
分子量 |
154.17 g/mol |
IUPAC名 |
bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarbonitrile |
InChI |
InChI=1S/C10H6N2/c11-5-9-7-1-2-8(4-3-7)10(9)6-12/h1-4,7-8H |
InChIキー |
JLZQXEVYBVMWQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2C=CC1C(=C2C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine](/img/structure/B14713119.png)
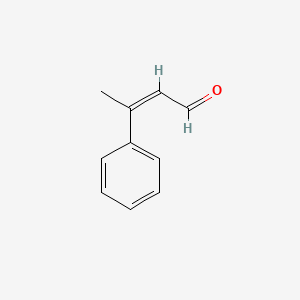
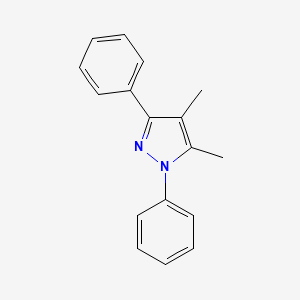
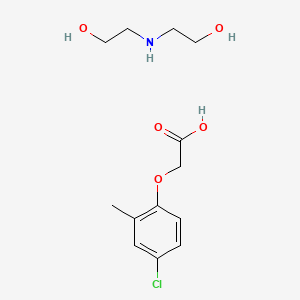
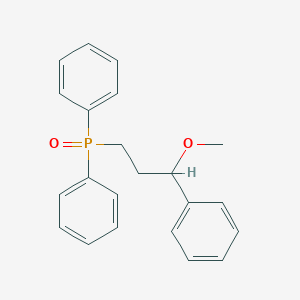
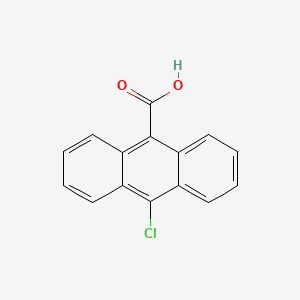
![6,7-Diphenyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B14713168.png)
![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
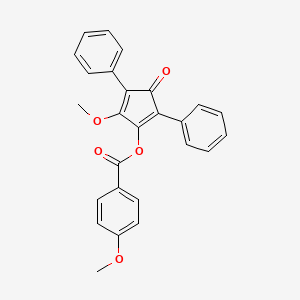
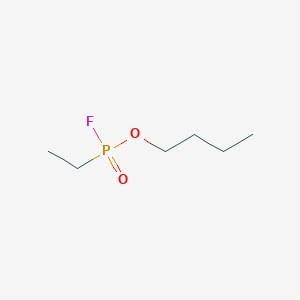
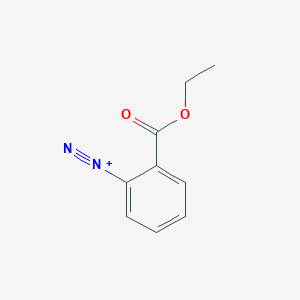
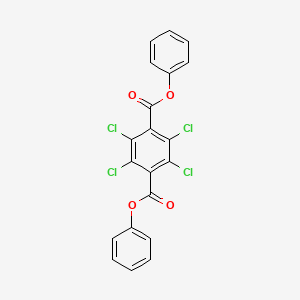
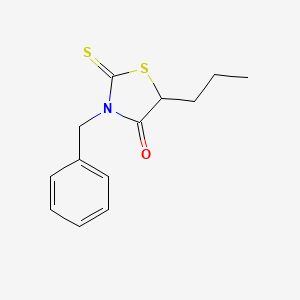
![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)
